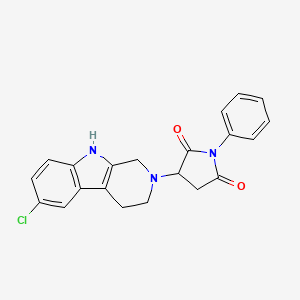![molecular formula C19H19ClN6S B11035753 1-(3-chloro-2-methylphenyl)-3-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]thiourea](/img/structure/B11035753.png)
1-(3-chloro-2-methylphenyl)-3-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core substituted with multiple functional groups, including a chloro-methyl aniline moiety and a carbothioyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE typically involves multiple steps, starting with the preparation of 3-chloro-2-methylaniline. This intermediate is synthesized by the chlorination of o-toluidine, followed by nitration and reduction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, solvents, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted quinazolines .
Aplicaciones Científicas De Investigación
2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methylaniline: A precursor in the synthesis of the target compound, known for its use in the production of dyes and pigments.
2-Amino-6-chlorotoluene: Another related compound with applications in organic synthesis and industrial chemistry.
Uniqueness
2-{[{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}(IMINO)METHYL]AMINO}-4,6-DIMETHYLQUINAZOLINE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C19H19ClN6S |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
(1E)-1-[amino-[(4,6-dimethylquinazolin-2-yl)amino]methylidene]-3-(3-chloro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C19H19ClN6S/c1-10-7-8-16-13(9-10)12(3)22-18(23-16)25-17(21)26-19(27)24-15-6-4-5-14(20)11(15)2/h4-9H,1-3H3,(H4,21,22,23,24,25,26,27) |
Clave InChI |
WZLZOMIKFKIWHV-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC2=C(N=C(N=C2C=C1)N/C(=N/C(=S)NC3=C(C(=CC=C3)Cl)C)/N)C |
SMILES canónico |
CC1=CC2=C(N=C(N=C2C=C1)NC(=NC(=S)NC3=C(C(=CC=C3)Cl)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Ethylsulfanyl)phenyl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11035683.png)
![1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11035689.png)
![Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate](/img/structure/B11035698.png)
![(1E)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035699.png)
![4-(4-methoxyphenyl)-1-methyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B11035705.png)
![2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11035706.png)
![methyl (2Z)-{(2Z)-2-[(3-methoxyphenyl)imino]-3-[N-(4-methylquinazolin-2-yl)carbamimidoyl]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B11035716.png)
![N-(4-ethylphenyl)-2-{2-[(4-methylbenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetamide](/img/structure/B11035719.png)

![5-(3,5-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11035732.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B11035747.png)
![1-hydroxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035763.png)

